4-(Tert-butoxy)piperidine
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Overview
Description
4-(Tert-butoxy)piperidine is a compound with the molecular formula C10H21N2O2 . It is also known by other names such as 4-boc-aminopiperidine, tert-butyl piperidin-4-ylcarbamate, and 4-n-boc-aminopiperidine .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves dissolving benzylammine and methyl acrylate with methyl alcohol to carry out Michael addition reaction at room temperature. The methyl alcohol is then removed, and a piperidine intermediate is obtained. This intermediate is then dissolved with sodium in toluene to carry out Diekman condensation reaction at high temperature, leading to the formation of a piperidone intermediate .Molecular Structure Analysis
The molecular structure of this compound is characterized by a six-membered ring with five carbon atoms and one nitrogen atom . The compound crystallizes from a petroleum ether/ethyl acetate mixture in the monoclinic space group P 2 1 /c with four molecules in the unit cell .Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.29 g/mol . It is a crystalline powder with a melting point of 159°C .Scientific Research Applications
Synthesis of Enantiopure Compounds
4-(Tert-butoxy)piperidine is utilized in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcasing its versatility in creating complex molecules with potential biological activities. These compounds are synthesized from a common 4,6-dioxopiperidinecarboxylate precursor, highlighting the adaptability of this compound in stereocontrolled organic synthesis (J. Marin et al., 2004).
Antihypertensive Activity
It also plays a role in the synthesis of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, which are evaluated for their antihypertensive activity. This demonstrates its use in creating novel therapeutic agents targeting cardiovascular diseases (R. Clark et al., 1983).
Ion Exchange Membranes
In materials science, poly(arylene piperidinium) hydroxide ion exchange membranes synthesized from derivatives of this compound show significant potential in alkaline fuel cells. These membranes exhibit excellent alkaline stability and conductivity, underscoring the importance of this compound in developing new materials for energy applications (J. Olsson et al., 2018).
Kinase Inhibitor Synthesis
Furthermore, it is a key component in the synthesis of a naphthyridone p38 MAP kinase inhibitor, potentially useful for treating inflammatory diseases such as rheumatoid arthritis and psoriasis. This underscores its role in the development of novel drugs with anti-inflammatory properties (John Y. L. Chung et al., 2006).
Plant Growth Research
This compound derivatives are also used in physiological research as plant growth retardants, offering insights into the regulation of terpenoid metabolism which affects plant growth and development (K. Grossmann, 1990).
Safety and Hazards
Future Directions
Piperidines, including 4-(Tert-butoxy)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Similar compounds such as 4-piperidino-piperidine have been found to interact with liver carboxylesterase 1 in humans . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics.
Biochemical Pathways
For instance, piperidine derivatives have been reported to regulate multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, and multidrug resistance protein 1 . These molecules play crucial roles in various cellular processes, including cell proliferation, apoptosis, and drug metabolism.
Pharmacokinetics
Similar compounds such as 4-piperidino-piperidine have been found to have poor absorption and unclear metabolism . These properties can significantly impact the bioavailability of the compound, which is a critical factor in its pharmacological efficacy.
Result of Action
Similar compounds such as piperidine and piperine have been found to exhibit pleiotropic properties, including antioxidant, anticancer, anti-inflammatory, antihypertensive, hepatoprotective, and neuroprotective effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)11-8-4-6-10-7-5-8/h8,10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOANNJQFHJONSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCNCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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